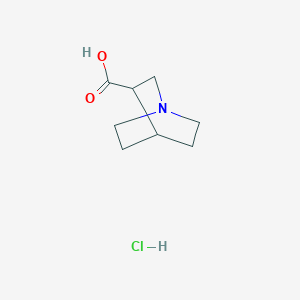

Quinuclidine-3-carboxylic acid hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-azabicyclo[2.2.2]octane-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2.ClH/c10-8(11)7-5-9-3-1-6(7)2-4-9;/h6-7H,1-5H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXHNHXQYRPDFPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00506436 | |

| Record name | 1-Azabicyclo[2.2.2]octane-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00506436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6238-34-2 | |

| Record name | 1-Azabicyclo[2.2.2]octane-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00506436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Quinuclidine-3-carboxylic acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of Quinuclidine-3-carboxylic acid hydrochloride. The information is curated for professionals in research, science, and drug development who require a detailed understanding of this compound for their work.

Chemical Identity and Structure

This compound is the hydrochloride salt of quinuclidine-3-carboxylic acid. The quinuclidine moiety is a bicyclic amine, which imparts a rigid three-dimensional structure. The presence of both a carboxylic acid group and a tertiary amine (as its hydrochloride salt) defines its chemical behavior and reactivity.

| Identifier | Value |

| IUPAC Name | 1-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride[1][2] |

| CAS Number | 6238-34-2[3][4] |

| Molecular Formula | C₈H₁₄ClNO₂[3] |

| Molecular Weight | 191.66 g/mol [3] |

| Canonical SMILES | C1CN2CCC1C(C2)C(=O)O.Cl |

| InChIKey | LXHNHXQYRPDFPN-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and application in various chemical and biological systems.

| Property | Value |

| Melting Point | 271-273 °C |

| Solubility | Enhanced water solubility due to the ionized amine nitrogen.[1] |

| Appearance | Brown solid[4] |

Acid-Base Properties

The molecule possesses both an acidic carboxylic acid group and a basic tertiary amine. In the hydrochloride salt form, the tertiary amine is protonated. The pKa of the parent quinuclidine's conjugate acid is approximately 11.3. The introduction of the carboxylic acid group at the 3-position influences the basicity of the nitrogen atom.

Spectral Data

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show complex multiplets for the protons on the quinuclidine ring. The proton at the 3-position, adjacent to the carboxylic acid, would likely appear as a distinct multiplet. The protons on the carbons adjacent to the nitrogen atom would be shifted downfield.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would show distinct signals for each of the carbon atoms in the asymmetric quinuclidine ring. The carbonyl carbon of the carboxylic acid would appear significantly downfield (typically >170 ppm). The carbons adjacent to the nitrogen atom would also be deshielded.

Infrared (IR) Spectroscopy

The IR spectrum of the hydrochloride salt would be characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid and the N-H stretching of the ammonium salt. A strong carbonyl (C=O) stretching absorption is expected around 1700-1730 cm⁻¹.

Mass Spectrometry

In mass spectrometry, the molecule would likely show a molecular ion peak corresponding to the free base (Quinuclidine-3-carboxylic acid) after the loss of HCl. Fragmentation patterns would involve the loss of the carboxyl group and cleavage of the quinuclidine ring.

Synthesis

This compound is typically synthesized from a quinuclidine precursor, most commonly 3-quinuclidinone. A general synthetic pathway involves the formation of a cyanohydrin from 3-quinuclidinone, followed by hydrolysis to the carboxylic acid.

Role in Drug Development

Quinuclidine-3-carboxylic acid and its derivatives are important building blocks in medicinal chemistry. The rigid quinuclidine scaffold is a common feature in various biologically active molecules. It serves as a precursor for the synthesis of compounds targeting a range of receptors and enzymes.

Derivatives of quinuclidine-3-carboxylic acid have been investigated for their activity as antihistamines, antiarrhythmic drugs, and antibacterial agents.[1] The specific stereochemistry and functionalization of the quinuclidine core are key to the pharmacological activity of the resulting compounds.

Experimental Protocols

The following are generalized experimental protocols for determining key chemical properties of a solid organic compound like this compound.

Melting Point Determination

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Methodology:

-

A small, finely powdered sample of the compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute).

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range is the melting point.[5] A sharp melting point range (typically 0.5-1 °C) is indicative of a pure compound.

Solubility Determination

Objective: To qualitatively or quantitatively determine the solubility of the compound in various solvents.

Methodology:

-

A known mass of the compound (e.g., 10 mg) is added to a specific volume of a solvent (e.g., 1 mL) in a vial.

-

The mixture is agitated (e.g., by vortexing or stirring) at a constant temperature.[6]

-

The mixture is visually inspected for the dissolution of the solid.

-

If the solid dissolves completely, more solute is added until saturation is reached. If the solid does not dissolve, the mixture can be gently heated to determine the effect of temperature on solubility.

-

Solubility can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL or mol/L).

pKa Determination by Potentiometric Titration

Objective: To determine the acid dissociation constants (pKa) of the compound.

Methodology:

-

A known concentration of this compound is dissolved in water.

-

A calibrated pH electrode is immersed in the solution.[7]

-

A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally to the solution.[7]

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa values can be determined from the inflection points of the titration curve. The pH at the half-equivalence point corresponds to the pKa of the acidic or basic group.[8][9]

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.

This guide provides a foundational understanding of the chemical properties of this compound. For more specific applications and in-depth analysis, consulting primary research literature and spectral databases is recommended.

References

- 1. Buy Quinuclidine-3-carboxylic acid | 75208-40-1 [smolecule.com]

- 2. Quinuclidine-3-carboxylic acid | C8H13NO2 | CID 2832202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound [allbiopharm.com]

- 5. byjus.com [byjus.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. How to Determine Pka from Titration Curve - Oreate AI Blog [oreateai.com]

- 9. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]

An In-depth Technical Guide to the Synthesis of Quinuclidine-3-carboxylic acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for Quinuclidine-3-carboxylic acid hydrochloride, a key building block in the development of various pharmaceutical agents. This document details several effective methodologies, presenting quantitative data in structured tables and offering detailed experimental protocols for key reactions. Visual diagrams of the synthetic pathways are included to facilitate a clear understanding of the chemical transformations involved.

Introduction

Quinuclidine-3-carboxylic acid and its derivatives are integral components in the synthesis of a wide range of biologically active molecules. The rigid bicyclic structure of the quinuclidine core imparts unique conformational constraints, making it a valuable scaffold in medicinal chemistry for designing ligands with high affinity and selectivity for various receptors. This guide explores the most prevalent and efficient synthetic strategies to obtain this compound, providing researchers with the detailed information necessary for its preparation in a laboratory setting.

Synthetic Routes

Three primary synthetic routes have been identified and are detailed below. These routes differ in their starting materials and overall strategy, offering flexibility based on the availability of precursors and desired scale of production.

Route 1: Hydrolysis of Ethyl Quinuclidine-3-carboxylate

This is the most direct approach, starting from the corresponding ethyl ester. The conversion is a straightforward hydrolysis reaction, typically carried out under acidic conditions.

Route 2: From 1-Azabicyclo[2.2.2]oct-2-en-3-carboxylic acid Methyl Ester Hydrochloride

This route involves the catalytic hydrogenation of an unsaturated precursor followed by ester hydrolysis. This method is particularly advantageous due to the high yield and stereoselectivity of the hydrogenation step.

Route 3: From 3-Quinuclidinone Hydrochloride via a Cyanohydrin Intermediate

This strategy begins with the readily available 3-quinuclidinone hydrochloride. The key steps involve the formation of a cyanohydrin, followed by hydrolysis to the desired carboxylic acid.

Data Presentation

The following tables summarize the quantitative data for the key steps in each synthetic route, allowing for easy comparison of yields and reaction conditions.

Table 1: Synthesis of this compound via Route 1

| Step | Reaction | Reagents | Key Conditions | Yield (%) | Reference |

| 1 | Hydrolysis of Ethyl quinuclidine-3-carboxylate | Hydrogen chloride | Heating, 4 hours | 80 | [1] |

Table 2: Synthesis of this compound via Route 2

| Step | Reaction | Reagents | Key Conditions | Yield (%) | Reference |

| 1 | Hydrogenation of Methyl 1-azabicyclo[2.2.2]oct-2-ene-3-carboxylate hydrochloride | H₂, Raney Nickel | 60°C, 6 bar H₂ pressure, 6 hours | ~99 | [2] |

| 2 | Hydrolysis of Methyl quinuclidine-3-carboxylate hydrochloride | Acid or Base | - | - | - |

Note: A detailed experimental protocol for the hydrolysis in Step 2 of Route 2 was not explicitly found in the searched literature, though it is a standard chemical transformation.

Table 3: Synthesis of this compound via Route 3

| Step | Reaction | Reagents | Key Conditions | Yield (%) | Reference |

| 1 | Cyanohydrin formation from 3-Quinuclidinone hydrochloride | Sodium cyanide | Aqueous solution, 2-25°C, 1-5 hours | 97 | [3] |

| 2 | Hydrolysis of 3-Cyano-3-hydroxy-quinuclidine | Acid | - | - | [3] |

Note: While the formation of the cyanohydrin is well-documented, a specific yield for the subsequent hydrolysis to the carboxylic acid is not provided in the referenced patent. The overall yield for a multi-step process starting from the cyanohydrin is mentioned as low.[3]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Route 1: Hydrolysis of Ethyl Quinuclidine-3-carboxylate

A detailed experimental protocol for the hydrolysis of ethyl quinuclidine-3-carboxylate to this compound with an 80% yield involves heating with hydrogen chloride for 4 hours.[1]

Route 2: Hydrogenation of Methyl 1-azabicyclo[2.2.2]oct-2-ene-3-carboxylate hydrochloride

Procedure:

-

Dissolve 500 g (2.45 mol) of methyl 1-azabicyclo[2.2.2]oct-2-ene-3-carboxylate hydrochloride in 1250 ml of water.

-

Place the solution in an autoclave.

-

Add 70 g of Raney Nickel catalyst to the autoclave.

-

Heat the autoclave to 60°C.

-

Introduce hydrogen gas to a pressure of 6 bar.

-

Maintain the reaction at 60°C and 6 bar for 6 hours.

-

After the reaction is complete, cool the autoclave and carefully filter off the catalyst.

-

The resulting product is methyl quinuclidine-3-carboxylate hydrochloride.

Route 3: Synthesis of 3-Cyano-3-hydroxy-quinuclidine from 3-Quinuclidinone Hydrochloride

Procedure:

-

React 3-quinuclidinone hydrochloride with sodium cyanide in an aqueous solution.

-

Maintain the reaction temperature between 2-25°C. Cooling is necessary to prevent the reversible decomposition of the cyanohydrin product.

-

Allow the reaction to proceed for 1 to 5 hours.

-

The product, 3-cyano-3-hydroxy-quinuclidine, is obtained in a 97% yield.[3]

Visualization of Synthetic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the described synthetic routes.

Caption: Route 1: Direct hydrolysis of the ethyl ester.

Caption: Route 2: Hydrogenation followed by hydrolysis.

Caption: Route 3: Synthesis via a cyanohydrin intermediate.

Conclusion

This technical guide has outlined three distinct and effective synthetic routes to this compound. Each route offers certain advantages, and the choice of method will depend on factors such as starting material availability, desired scale, and laboratory capabilities. The provided experimental details and quantitative data serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, facilitating the synthesis of this important molecular scaffold. Further optimization of the hydrolysis steps in Routes 2 and 3 could potentially improve the overall efficiency of these pathways.

References

The Quinuclidine Scaffold: A Technical Guide to its Mechanism of Action in Drug Development

For Researchers, Scientists, and Drug Development Professionals

The quinuclidine nucleus, a rigid bicyclic amine, represents a privileged scaffold in medicinal chemistry. Its unique three-dimensional structure and basic nitrogen atom have made it a versatile building block for the synthesis of a wide array of therapeutic agents targeting the central and peripheral nervous systems. This technical guide provides an in-depth exploration of the mechanism of action of quinuclidine-based compounds, with a focus on their interactions with key biological targets, the signaling pathways they modulate, and the experimental methodologies used to elucidate their function.

Core Mechanism of Action: Modulation of Cholinergic Neurotransmission

Quinuclidine-based compounds primarily exert their effects by modulating the activity of acetylcholine receptors, which are critical for a vast range of physiological processes, including learning, memory, attention, and muscle contraction. These receptors are broadly classified into two main families: muscarinic acetylcholine receptors (mAChRs) and nicotinic acetylcholine receptors (nAChRs).

Muscarinic Receptor Modulation

Quinuclidine derivatives have been extensively developed as ligands for the five subtypes of muscarinic acetylcholine receptors (M1-M5). These G-protein coupled receptors are involved in diverse physiological functions, making subtype-selective ligands highly sought after for therapeutic applications.

Agonists: Several quinuclidine-based compounds act as agonists at muscarinic receptors, mimicking the effect of the endogenous neurotransmitter acetylcholine. For instance, cevimeline, a quinuclidine derivative, is an M1 and M3 receptor agonist used to treat dry mouth associated with Sjögren's syndrome.

Antagonists: Conversely, many quinuclidine derivatives function as muscarinic antagonists, blocking the action of acetylcholine. Solifenacin, which incorporates a quinuclidine moiety, is a selective M3 receptor antagonist used to treat overactive bladder. Another example is 3-Quinuclidinyl benzilate (QNB), a potent non-selective muscarinic antagonist.[1]

Nicotinic Receptor Modulation

The quinuclidine scaffold is also a key feature in many compounds that interact with nicotinic acetylcholine receptors, which are ligand-gated ion channels.

Agonists and Partial Agonists: Varenicline, a partial agonist at the α4β2 nicotinic receptor that contains a structural analog of the quinuclidine ring system, is a widely used smoking cessation aid.

Allosteric Modulators: More recently, quinuclidine-based compounds have been identified as allosteric modulators of nAChRs. These molecules bind to a site on the receptor distinct from the acetylcholine binding site and can either enhance (positive allosteric modulators, PAMs) or reduce (negative allosteric modulators, NAMs) the receptor's response to acetylcholine.[2][3][4]

Quantitative Data on Quinuclidine-Based Compounds

The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of representative quinuclidine-based compounds at various acetylcholine receptor subtypes.

Table 1: Binding Affinities (Ki, nM) of Quinuclidine Derivatives at Muscarinic Receptor Subtypes

| Compound | M1 | M2 | M3 | M4 | M5 | Reference |

| (±)-Quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate | 2.0 | 13 | 2.6 | 2.2 | 1.8 | [5][6] |

| Solifenacin | - | - | - | - | - | [7] |

| 3-Quinuclidinyl benzilate (QNB) | High Affinity (non-selective) | High Affinity (non-selective) | High Affinity (non-selective) | High Affinity (non-selective) | High Affinity (non-selective) | [1] |

Table 2: Functional Potencies (IC50, µM) of Quinuclidine Derivatives at Nicotinic Receptors

| Compound | Receptor Subtype | IC50 (µM) | Reference |

| C14-alkyl chain quinuclidine derivative | nAChR | 0.02 | [8] |

Experimental Protocols

The characterization of the mechanism of action of quinuclidine-based compounds relies on a variety of in vitro and in vivo experimental techniques.

Radioligand Binding Assays

These assays are fundamental for determining the affinity of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Kd) of a radioligand and the inhibitory constant (Ki) of a test compound (quinuclidine derivative).

Materials:

-

Cell membranes expressing the receptor of interest (e.g., CHO or HEK cells stably expressing a specific mAChR or nAChR subtype).

-

Radioligand (e.g., [3H]-N-methylscopolamine for mAChRs, [3H]-epibatidine for nAChRs).

-

Test compound (quinuclidine derivative).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM MgCl2, 2.5 mM CaCl2, pH 7.4).

-

Filtration apparatus (e.g., Brandel cell harvester).

-

Scintillation counter.

Procedure:

-

Saturation Binding (to determine Kd):

-

Incubate a fixed amount of cell membrane preparation with increasing concentrations of the radioligand.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand (e.g., atropine for mAChRs, nicotine for nAChRs).

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Analyze the data using non-linear regression to determine Kd and Bmax (receptor density).

-

-

Competition Binding (to determine Ki):

-

Incubate a fixed amount of cell membrane preparation and a fixed concentration of the radioligand (typically at or below its Kd) with increasing concentrations of the unlabeled test compound.

-

Measure the bound radioactivity as described above.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

-

Functional Assays

Functional assays measure the physiological response of a cell or tissue to a compound, determining whether it acts as an agonist, antagonist, or allosteric modulator.

1. Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes:

Objective: To measure the ion flow through nicotinic acetylcholine receptors upon application of a quinuclidine-based compound.

Procedure:

-

Inject cRNA encoding the desired nAChR subunits into Xenopus laevis oocytes.

-

After 2-7 days of expression, place an oocyte in a recording chamber continuously perfused with recording solution.

-

Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.

-

Apply the test compound at various concentrations to the oocyte.

-

Record the resulting ion currents. Agonists will elicit a current, while antagonists will block the current induced by a known agonist.

2. Calcium Imaging Assays:

Objective: To measure changes in intracellular calcium concentration in response to the activation of Gq-coupled muscarinic receptors or calcium-permeable nicotinic receptors.

Procedure:

-

Plate cells expressing the receptor of interest in a multi-well plate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Wash the cells to remove excess dye.

-

Add varying concentrations of the quinuclidine-based compound.

-

Measure the change in fluorescence intensity over time using a fluorescence plate reader or microscope. An increase in fluorescence indicates receptor activation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by quinuclidine-based compounds and a typical experimental workflow for their characterization.

Caption: Muscarinic Receptor Signaling Pathways.

Caption: Nicotinic Receptor Signaling Pathways.

Caption: Drug Discovery Workflow for Quinuclidine Compounds.

References

- 1. Nicotinic acetylcholine receptors: conventional and unconventional ligands and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Allosteric modulation of nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Allosteric modulation of nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. bonndoc.ulb.uni-bonn.de [bonndoc.ulb.uni-bonn.de]

- 7. researchgate.net [researchgate.net]

- 8. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to Quinuclidine-3-carboxylic acid hydrochloride (CAS 6238-34-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinuclidine-3-carboxylic acid hydrochloride, with the CAS number 6238-34-2, is a pivotal heterocyclic compound. Its rigid bicyclic structure, known as the quinuclidine nucleus (1-azabicyclo[2.2.2]octane), serves as a crucial scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and spectral characterization. Furthermore, it highlights its significant role as a key intermediate in the synthesis of various pharmaceuticals, including muscarinic receptor modulators.

Chemical Structure and Properties

This compound is the hydrochloride salt of quinuclidine-3-carboxylic acid. The core structure is a tertiary amine with a carboxylic acid substituent at the 3-position of the rigid bicyclic system. This unique framework imparts specific steric and conformational properties that are highly valuable in drug design.

Structure:

-

IUPAC Name: 1-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride

-

CAS Number: 6238-34-2

-

Molecular Formula: C₈H₁₄ClNO₂[1]

-

Molecular Weight: 191.66 g/mol [1]

The quantitative physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Physical State | White to light yellow crystalline powder | [2] |

| Melting Point | 271-273 °C | [3] |

| Solubility | Good solubility in polar protic solvents like water. Moderate solubility in alcohols (methanol, ethanol). Limited solubility in non-polar solvents (benzene, toluene, hexane). | [3] |

| pKa of Conjugate Acid | The pKa of the parent quinuclidine is 11.0. The carboxylic acid moiety introduces acidity. | [2] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the aliphatic protons of the quinuclidine ring system. The proton at the 3-position, adjacent to the carboxylic acid, would likely appear as a distinct multiplet. The presence of the hydrochloride salt would lead to a broad signal for the N-H proton.

-

¹³C NMR: The carbon NMR would display distinct signals for the carbons of the bicyclic cage and a characteristic signal for the carboxylic acid carbon in the range of 170-180 ppm. The carbons adjacent to the nitrogen atom would be shifted downfield.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands for the following functional groups:

-

O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong absorption band around 1700-1730 cm⁻¹.

-

N-H stretch (ammonium salt): A broad band in the range of 2200-3000 cm⁻¹.

-

C-H stretch (aliphatic): Sharp peaks around 2800-3000 cm⁻¹.

Mass Spectrometry (MS)

In mass spectrometry, the compound would likely show a molecular ion peak corresponding to the free base (Quinuclidine-3-carboxylic acid, M.W. 155.19 g/mol ) after the loss of HCl.[4] Common fragmentation patterns would involve the loss of the carboxyl group.[4]

Experimental Protocols

This compound is typically synthesized from precursors such as 3-quinuclidinone or ethyl 3-quinuclidinecarboxylate. Below are generalized experimental protocols based on common synthetic routes.

Synthesis via Hydrolysis of Ethyl 3-Quinuclidinecarboxylate

This method involves the acid-catalyzed hydrolysis of the corresponding ethyl ester.

Protocol:

-

Reaction Setup: Ethyl 3-quinuclidinecarboxylate is dissolved in an aqueous solution of hydrochloric acid.

-

Heating: The mixture is heated to reflux for a specified period, typically several hours, to ensure complete hydrolysis.

-

Work-up: The reaction mixture is cooled, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to obtain the final product.

A reported synthesis describes heating with hydrogen chloride for 4 hours to achieve an 80% yield.[1]

Synthesis from 3-Quinuclidinone

A multi-step synthesis starting from 3-quinuclidinone is also a common approach.

Protocol:

-

Cyanohydrin Formation: 3-Quinuclidinone hydrochloride is reacted with a cyanide source, such as sodium cyanide, to form 3-cyano-3-hydroxy-quinuclidine.[4]

-

Hydrolysis of Nitrile: The resulting cyanohydrin is then subjected to acidic or basic hydrolysis to convert the nitrile group into a carboxylic acid.

-

Formation of Hydrochloride Salt: The resulting Quinuclidine-3-carboxylic acid is then treated with hydrochloric acid to form the hydrochloride salt.

-

Purification: The final product is purified by recrystallization.

Role in Drug Development

The rigid, cage-like structure of the quinuclidine nucleus makes it an excellent scaffold for designing ligands that can fit into the binding pockets of various biological targets with high specificity. This compound serves as a key starting material for the synthesis of a range of pharmacologically active compounds.

Precursor to Muscarinic Receptor Modulators

Derivatives of quinuclidine are well-known for their interaction with muscarinic acetylcholine receptors, which are involved in a wide array of physiological functions.

-

Cevimeline: Used for the treatment of dry mouth associated with Sjögren's syndrome, cevimeline is a muscarinic agonist. Its synthesis can be initiated from quinuclidine derivatives.[3][5]

-

Solifenacin: An antagonist of muscarinic receptors used to treat overactive bladder, solifenacin also incorporates a quinuclidine moiety.[2]

Development of Other Therapeutics

The quinuclidine scaffold is also being explored for its potential in developing treatments for central nervous system disorders, such as Alzheimer's disease, by targeting nicotinic acetylcholine receptors.[6] Furthermore, its derivatives have been investigated for antihistaminic and antiarrhythmic properties.[3]

Visualized Synthetic Pathways

The following diagram illustrates the role of the quinuclidine core, derivable from Quinuclidine-3-carboxylic acid, as a foundational building block in the synthesis of notable pharmaceuticals.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. Quinuclidine - Wikipedia [en.wikipedia.org]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. Quinuclidine-3-carboxylic acid | 75208-40-1 | Benchchem [benchchem.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Discovery and structure-activity relationship of quinuclidine benzamides as agonists of alpha7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Landscape of Quinuclidine-3-carboxylic acid hydrochloride: A Precursor to Potent Bioactive Molecules

Quinuclidine-3-carboxylic acid hydrochloride stands as a pivotal scaffold in medicinal chemistry, primarily serving as a versatile precursor for the synthesis of a diverse array of biologically active compounds. While direct quantitative biological data for this compound itself is scarce in publicly available literature, its significance is underscored by the potent pharmacological activities of its derivatives. This technical guide provides a comprehensive review of the biological activities associated with molecules derived from this quinuclidine core, with a focus on antimicrobial and anticholinergic properties.

Antimicrobial Activity of Quinuclidine Derivatives

Derivatives of Quinuclidine-3-carboxylic acid, particularly quaternary ammonium compounds (QACs), have demonstrated significant antimicrobial efficacy. These compounds are of interest as potential new soft antibacterial agents.[1]

Quantitative Antimicrobial Data

The minimum inhibitory concentrations (MICs) for several 3-amidoquinuclidine QACs have been determined against various bacterial strains. The data highlights a broad range of antibacterial activity, which is influenced by the hydrophobic-hydrophilic balance of the molecules.[1]

| Compound/Derivative | Organism | MIC (µM) |

| 3-Amidoquinuclidine QACs | Gram-positive bacteria | Single-digit µM range |

| Quinuclidinium Oxime Derivatives | Pseudomonas aeruginosa | 0.25 - 4.00 µg/mL |

| Gram-positive bacteria | 0.25 - 4.00 µg/mL | |

| Gram-negative bacteria | 0.25 - 4.00 µg/mL |

Note: The specific structures of the tested 3-amidoquinuclidine QACs were not detailed in the initial search results. The provided MIC range is a general finding from the study.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity of quinuclidine derivatives is typically assessed by determining the MIC using the broth microdilution method.

Workflow for MIC Determination

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Methodology:

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared in a suitable growth medium.

-

Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the bacterial suspension. Positive (bacteria only) and negative (medium only) controls are included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[2]

Anticholinergic Activity of Quinuclidine Derivatives

The rigid bicyclic structure of the quinuclidine nucleus makes it a valuable pharmacophore for targeting cholinergic receptors, particularly muscarinic receptors.[3] Derivatives of Quinuclidine-3-carboxylic acid have been extensively studied as muscarinic receptor antagonists.

Quantitative Anticholinergic Data

Several studies have reported the binding affinities (Ki) of quinuclidine derivatives for muscarinic receptors and their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

| Compound/Derivative | Target | Ki (µM) |

| N-alkyl quaternary quinuclidines | Acetylcholinesterase (AChE) | 0.26 - 156.2 |

| Butyrylcholinesterase (BChE) | 0.26 - 156.2 | |

| Quinuclidin-3-yl 1-aryl-1,2,3,4-tetrahydroisoquinoline-2-carboxylates | Muscarinic M3 Receptor | High Affinity (specific Ki values not provided) |

Signaling Pathway: Muscarinic Acetylcholine Receptor Antagonism

Quinuclidine-based antagonists act by competitively inhibiting the binding of the endogenous neurotransmitter acetylcholine (ACh) to muscarinic receptors. This blockade prevents the activation of downstream signaling pathways.

References

- 1. Buy Quinuclidine-3-carboxylic acid | 75208-40-1 [smolecule.com]

- 2. New and Potent Quinuclidine-Based Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]

The Quinuclidine Alkaloids: A Comprehensive Technical Guide to Their Discovery, History, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinuclidine ring, a rigid bicyclic structure, forms the core of a diverse class of alkaloids with profound historical significance and ongoing therapeutic relevance. This in-depth technical guide provides a comprehensive overview of the discovery, history, and evolving understanding of quinuclidine alkaloids. From the celebrated antimalarial Cinchona alkaloids to the potent anticancer Vinca alkaloids and synthetically derived therapeutic agents, this document explores their origins, structural elucidation, and the development of their synthesis. Detailed experimental protocols for key isolation and synthetic procedures are provided, alongside a structured summary of quantitative bioactivity data. Furthermore, this guide visualizes the intricate signaling pathways through which these molecules exert their pharmacological effects, offering a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.

Historical Background and Discovery

The story of quinuclidine alkaloids is deeply intertwined with the history of medicine itself, beginning with the empirical use of medicinal plants by indigenous cultures.

The Cinchona Alkaloids: A Serendipitous Discovery

The therapeutic journey of quinuclidine alkaloids began with the bark of the Cinchona tree, native to the Andean highlands of South America. Indigenous populations of Peru used the bark to treat fevers.[1] The introduction of "Jesuit's bark" to Europe in the 17th century marked a pivotal moment in the fight against malaria, a disease that ravaged the continent.[2] However, the variable efficacy of the bark, due to inconsistent alkaloid content, posed a significant challenge.[2]

A major breakthrough occurred in 1820 when French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou isolated the active principles, quinine and cinchonine, from Cinchona bark.[1][2] This achievement not only provided a standardized treatment for malaria but also laid the groundwork for the field of alkaloid chemistry and the modern pharmaceutical industry.[3] The determination of quinine's molecular formula by Adolph Strecker in 1854 further advanced the chemical understanding of this important alkaloid.[1]

The Vinca Alkaloids: From Folklore to Cancer Chemotherapy

The discovery of the anticancer properties of Vinca alkaloids from the Madagascar periwinkle, Catharanthus roseus, is a classic example of ethnobotanical leads in drug discovery. Traditionally used to treat diabetes, extracts of the plant were investigated in the 1950s for their potential hypoglycemic effects. While these effects were not significant, researchers observed a profound suppression of white blood cells in treated animals, suggesting a potential for treating leukemia. This serendipitous finding led to the isolation and identification of the potent antineoplastic agents, vinblastine and vincristine.

Synthetic Quinuclidine Derivatives: Rational Drug Design

The structural elucidation of natural quinuclidine alkaloids inspired the synthesis of numerous derivatives with diverse pharmacological activities. A notable example is aceclidine, a simpler quinuclidine derivative developed as a parasympathomimetic agent for the treatment of glaucoma.[4] The development of synthetic quinuclidine-based compounds continues to be an active area of research, with a focus on creating novel therapeutic agents with improved efficacy and selectivity.[5][6]

Structural Elucidation and Synthesis

The complex, three-dimensional structure of quinuclidine alkaloids presented a formidable challenge to early organic chemists. The journey from isolation to total synthesis is a testament to the advancements in analytical and synthetic chemistry.

Unraveling the Structure

The correct atomic connectivity of quinine was not established until 1907 by Paul Rabe. The molecule features a quinoline ring linked to a quinuclidine nucleus through a hydroxylated methylene bridge.[7] The presence of five stereogenic centers results in 16 possible stereoisomers, highlighting the complexity of its structure and the challenge of its synthesis.[7]

The Quest for Total Synthesis

The strategic importance of quinine, particularly during wartime, spurred intensive efforts to achieve its total synthesis.[8] The first successful, albeit not commercially viable, total synthesis of quinine was accomplished in 1944 by Robert B. Woodward and William E. Doering.[2][7] A key step in their landmark synthesis was the conversion of 7-hydroxyisoquinoline to d-quinotoxine, a precursor that had been previously converted to quinine by Paul Rabe in 1918.[2][7] This achievement was a milestone in organic synthesis.

The synthesis of other quinuclidine alkaloids, such as the Iboga alkaloids, has also been a significant focus of synthetic chemistry. The Iboga alkaloid ibogaine, with its intricate isoquinuclidine core, has been the subject of numerous synthetic efforts, driven by its potential as an anti-addiction agent.[9][10]

Quantitative Data Summary

The biological activity and physicochemical properties of quinuclidine alkaloids are diverse and dependent on their specific structures. The following tables summarize key quantitative data for representative members of this class.

Table 1: Physicochemical Properties of Major Cinchona Alkaloids

| Alkaloid | Chemical Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Specific Rotation ([α]D) |

| Quinine | C₂₀H₂₄N₂O₂ | 324.42 | 177 | -169° (in ethanol) |

| Quinidine | C₂₀H₂₄N₂O₂ | 324.42 | 174-175 | +262° (in ethanol) |

| Cinchonine | C₁₉H₂₂N₂O | 294.39 | 265 | +229° (in ethanol) |

| Cinchonidine | C₁₉H₂₂N₂O | 294.39 | 210 | -109° (in ethanol) |

Data sourced from BenchChem Technical Guide.[2]

Table 2: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition by Synthetic Quinuclidine Derivatives

| Compound | Alkyl Chain Length | Linker | AChE Kᵢ (µM) | BChE Kᵢ (µM) |

| Monouaternary Derivatives | ||||

| 3 | C12 | - | 7.8 | 25.1 |

| 4 | C14 | - | 3.2 | 45.3 |

| 5 | C16 | - | 1.9 | 156.2 |

| 10 | C12 | Oxime | 10.5 | 33.7 |

| 11 | C14 | Oxime | 4.1 | 55.8 |

| 12 | C16 | Oxime | 2.5 | 122.7 |

| Bisquaternary Derivatives | ||||

| 7 | C10 | Decano | 0.26 | 1.6 |

| 14 | C10 | Decano | 0.2 | 1.1 |

Data adapted from Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs.[11]

Signaling Pathways and Mechanisms of Action

Quinuclidine alkaloids exert their diverse pharmacological effects by interacting with various cellular targets and modulating specific signaling pathways.

Vinca Alkaloids: Disruption of Microtubule Dynamics

The primary mechanism of action of Vinca alkaloids is their interaction with tubulin, the protein subunit of microtubules.[2] By binding to the β-tubulin subunit at a specific site known as the "Vinca domain," these alkaloids disrupt microtubule dynamics.[2] This disruption is critical during cell division, as it prevents the proper formation and function of the mitotic spindle, leading to metaphase arrest and subsequent apoptosis (programmed cell death).[1][7] The apoptotic cascade triggered by Vinca alkaloids can involve the activation of proteins such as p53 and the Bcl-2 family of proteins.[1]

Caption: Mechanism of action of Vinca alkaloids on microtubule dynamics.

Aceclidine: Muscarinic Acetylcholine Receptor Agonism

Aceclidine exerts its therapeutic effects in glaucoma by acting as a selective agonist at muscarinic acetylcholine receptors, particularly the M3 subtype, located in the iris sphincter muscle and ciliary body of the eye.[12][13] Activation of these G-protein coupled receptors initiates a signaling cascade that leads to the contraction of these muscles.[12] This contraction facilitates the outflow of aqueous humor, thereby reducing intraocular pressure.

Caption: Signaling pathway of aceclidine via the muscarinic M3 receptor.

Experimental Protocols

The isolation of natural quinuclidine alkaloids and the synthesis of their derivatives involve a range of chemical techniques. The following protocols provide an overview of key experimental methodologies.

Extraction and Isolation of Cinchona Alkaloids

A common method for the extraction of alkaloids from Cinchona bark is an acid-base extraction.

Protocol:

-

Acidic Extraction: Powdered Cinchona bark is extracted with a dilute acid solution (e.g., 0.1-1% sulfuric or hydrochloric acid). This protonates the alkaloids, forming their water-soluble salts.

-

Basification: The acidic extract is filtered, and the filtrate is made alkaline by the addition of a base (e.g., sodium hydroxide or ammonia). This deprotonates the alkaloids, converting them back to their free base form, which is less soluble in water.

-

Organic Solvent Extraction: The alkaline aqueous solution is then extracted with an organic solvent (e.g., chloroform or dichloromethane). The free base alkaloids are more soluble in the organic phase.

-

Purification: The organic extract is dried and the solvent is evaporated to yield a crude mixture of alkaloids. Further purification can be achieved by techniques such as column chromatography or fractional crystallization.

Caption: General workflow for the extraction and isolation of Cinchona alkaloids.

Synthesis of Aceclidine

The synthesis of aceclidine typically involves the esterification of 3-quinuclidinol.

Protocol:

-

Starting Material: The synthesis begins with 3-quinuclidinone.

-

Reduction: The ketone group of 3-quinuclidinone is reduced to a hydroxyl group to form 3-quinuclidinol. This can be achieved using a reducing agent such as sodium borohydride or through catalytic hydrogenation.

-

Esterification: The resulting 3-quinuclidinol is then esterified with acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine or pyridine) to yield aceclidine.

-

Purification: The final product is purified by distillation or chromatography.

Conclusion

The quinuclidine alkaloids represent a remarkable class of natural and synthetic compounds that have had a profound impact on medicine and chemistry. From the historical battle against malaria with quinine to the modern-day fight against cancer with Vinca alkaloids, these molecules continue to be a rich source of therapeutic agents and inspiration for drug design. The ongoing exploration of their diverse biological activities and the development of novel synthetic methodologies promise to unlock further therapeutic potential. This guide provides a foundational resource for researchers dedicated to advancing our understanding and application of these fascinating and vital compounds.

References

- 1. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Mechanisms of action of and resistance to antitubulin agents: microtubule dynamics, drug transport, and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quinuclidine - Wikipedia [en.wikipedia.org]

- 5. Further developments in research on the chemistry and pharmacology of synthetic quinuclidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Relationships between the chemical structure and pharmacological activity in a series of synthetic quinuclidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. Aceclidine and pilocarpine interact differently with muscarinic receptor in isolated rabbit iris muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Efficient and Modular Synthesis of Ibogaine and Related Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Studies towards the Total Synthesis of Iboga Alkaloids [escholarship.org]

- 11. Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. immune-system-research.com [immune-system-research.com]

Quinuclidine-3-carboxylic acid hydrochloride molecular weight and formula

An In-Depth Technical Guide to Quinuclidine-3-carboxylic acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key building block in synthetic and medicinal chemistry. This document details its chemical and physical properties, synthesis protocols, spectroscopic data, and its role in the development of pharmacologically active compounds, particularly those targeting the cholinergic system.

Physicochemical Properties

This compound is a bicyclic organic compound that serves as a crucial intermediate in the synthesis of various pharmaceuticals.[1] Its rigid structure and functional groups make it a versatile scaffold for drug design.

| Property | Data | Reference(s) |

| Molecular Formula | C₈H₁₄ClNO₂ | [2][3] |

| Molecular Weight | 191.66 g/mol | [2][3][4] |

| CAS Number | 6238-34-2 | [2][3] |

| Appearance | Brown solid | [5] |

| IUPAC Name | 1-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride | [6] |

| Solubility | Enhanced solubility in water and other polar protic solvents compared to its free acid form. Moderate solubility in alcohols like methanol and ethanol. Limited solubility in non-polar solvents such as benzene and toluene. | [7] |

Synthesis of this compound

The synthesis of this compound often starts from precursors like 3-quinuclidone or ethyl 3-quinuclidinecarboxylate. A common method involves the hydrolysis of the corresponding ester.

Caption: General synthesis workflow for this compound.

Experimental Protocol: Hydrolysis of Ethyl 3-quinuclidinecarboxylate

This protocol is based on established chemical literature for the hydrolysis of quinuclidine esters.[2]

Materials:

-

Ethyl 3-quinuclidinecarboxylate

-

Concentrated Hydrochloric Acid (HCl)

-

Distilled water

Procedure:

-

A solution of Ethyl 3-quinuclidinecarboxylate is prepared in a suitable reaction vessel.

-

An excess of concentrated hydrochloric acid is added to the solution.

-

The reaction mixture is heated under reflux for approximately 4 hours.

-

After the reaction is complete, the mixture is cooled to room temperature, allowing the product to crystallize.

-

The resulting solid, this compound, is isolated by filtration, washed with a cold solvent (e.g., acetone), and dried under vacuum.

-

An approximate yield of 80% can be expected for this conversion.[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

| Spectroscopic Data | Description | Reference(s) |

| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the protons on the quinuclidine ring. Due to the bicyclic structure, the signals would appear as complex multiplets. The proton on the carbon bearing the carboxylic acid group would be deshielded. The presence of the hydrochloride salt would lead to a downfield shift of the protons adjacent to the nitrogen atom. | [6] |

| ¹³C NMR | The carbon NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would appear significantly downfield (typically >170 ppm). The carbons of the quinuclidine cage would resonate in the aliphatic region. | [6] |

| Mass Spectrometry (MS) | Electron ionization mass spectrometry would likely show a molecular ion peak corresponding to the free base (C₈H₁₃NO₂). Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-17 Da) and the entire carboxyl group (-45 Da). The rigid quinuclidine ring is relatively stable, but may undergo fragmentation involving the loss of ethylene bridges. | [8][9] |

Pharmacological Relevance and Mechanism of Action

While this compound is primarily a synthetic intermediate, the quinuclidine scaffold is a key pharmacophore in many biologically active molecules.[6] Derivatives of quinuclidine are known to be potent ligands for nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype.[10][11] The α7 nAChR is a ligand-gated ion channel implicated in cognitive processes and inflammatory pathways.

Activation of the α7 nAChR can trigger several downstream signaling cascades, including the JAK2-STAT3 pathway, which is involved in anti-inflammatory and anti-apoptotic effects.

Caption: Simplified signaling pathway of the α7 nicotinic acetylcholine receptor.

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol describes a general method for testing the activity of compounds on α7 nAChRs expressed in Xenopus laevis oocytes.

Materials and Equipment:

-

Xenopus laevis oocytes

-

cRNA encoding the human α7 nAChR subunit

-

Microinjection setup

-

Two-electrode voltage clamp (TEVC) amplifier and data acquisition system

-

Perfusion system

-

Oocyte Ringer's solution (OR2)

-

Agonist (e.g., acetylcholine) and test compound solutions

Procedure:

-

Oocyte Preparation and Injection: Oocytes are surgically removed from a female Xenopus laevis frog and defolliculated. Each oocyte is then microinjected with cRNA encoding the α7 nAChR. The injected oocytes are incubated for 2-5 days to allow for receptor expression.

-

Electrophysiological Recording: An oocyte is placed in a recording chamber and continuously perfused with OR2 solution. Two microelectrodes are inserted into the oocyte. The membrane potential is clamped at a holding potential (typically -70 mV).

-

Compound Application: The perfusion solution is switched to one containing a known concentration of an agonist (e.g., acetylcholine) to elicit a baseline current response. After a washout period, the test compound (a quinuclidine derivative) is applied, followed by co-application with the agonist to test for antagonistic or modulatory effects. To test for agonistic activity, the compound is applied alone.

-

Data Analysis: The resulting currents are recorded and analyzed. The potency (EC₅₀) and efficacy (Iₘₐₓ) of agonists, or the inhibitory concentration (IC₅₀) of antagonists, are determined by constructing concentration-response curves.

Applications in Drug Development

Quinuclidine-3-carboxylic acid and its derivatives are vital precursors for several marketed drugs.

Caption: Quinuclidine-3-carboxylic acid derivatives as precursors to pharmaceuticals.

-

Cevimeline: A muscarinic M1 and M3 receptor agonist used to treat dry mouth associated with Sjögren's syndrome. Its synthesis involves intermediates derived from 3-quinuclidinone.[7][10]

-

Solifenacin: A muscarinic M3 receptor antagonist used to treat overactive bladder. The synthesis of solifenacin utilizes (R)-quinuclidin-3-ol, which can be prepared from quinuclidine precursors.[2][5][12]

Conclusion

This compound is a compound of significant interest to the pharmaceutical and chemical industries. Its well-defined structure and reactivity make it an ideal starting material for the synthesis of complex molecules with therapeutic potential. A thorough understanding of its properties, synthesis, and pharmacological context is essential for researchers and scientists working in drug discovery and development.

References

- 1. Buy Quinuclidine-3-carboxylic acid | 75208-40-1 [smolecule.com]

- 2. EP2305676A1 - Synthesis of solifenacin monosuccinate - Google Patents [patents.google.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. US20080242697A1 - Process for the synthesis of solifenacin - Google Patents [patents.google.com]

- 6. Cevimelinehydrochloride Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. newdrugapprovals.org [newdrugapprovals.org]

- 8. researchgate.net [researchgate.net]

- 9. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]

- 10. Portico [access.portico.org]

- 11. Quinuclidines as selective agonists for alpha-7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. US7741489B2 - Process for the synthesis of solifenacin - Google Patents [patents.google.com]

The Therapeutic Potential of Quinuclidine Derivatives: A Technical Guide

An In-depth Exploration of a Versatile Scaffold in Drug Discovery

Introduction

The quinuclidine scaffold, a bicyclic amine, represents a privileged structure in medicinal chemistry, conferring favorable physicochemical properties to molecules that incorporate it. Its rigid framework allows for precise orientation of functional groups, leading to high-affinity interactions with various biological targets. This technical guide provides a comprehensive overview of the therapeutic applications of quinuclidine derivatives, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used to characterize them. This document is intended for researchers, scientists, and drug development professionals actively involved in the pursuit of novel therapeutics.

Core Therapeutic Applications

Quinuclidine derivatives have demonstrated significant therapeutic utility across a range of diseases, primarily by modulating the activity of muscarinic and nicotinic acetylcholine receptors. These receptors play crucial roles in the central and peripheral nervous systems, making them key targets for therapeutic intervention.

Muscarinic Receptor Modulation

Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors that are critical for regulating a wide array of physiological functions, including smooth muscle contraction, glandular secretion, and heart rate.[1] Quinuclidine-based compounds have been successfully developed as both agonists and antagonists of mAChRs, leading to treatments for conditions like overactive bladder and Sjögren's syndrome.[2][3]

Overactive Bladder (OAB): Solifenacin, a quinuclidine derivative, is a competitive M3 receptor antagonist.[4] By blocking the action of acetylcholine on the M3 receptors in the bladder, solifenacin reduces detrusor muscle contractions, thereby alleviating the symptoms of OAB, such as urinary urgency and frequency.[4][5]

Sjögren's Syndrome: Cevimeline, a muscarinic agonist with a quinuclidine core, primarily targets M1 and M3 receptors.[6] It stimulates salivary and lacrimal gland secretion, providing relief from the symptoms of dry mouth (xerostomia) and dry eyes (keratoconjunctivitis sicca) in patients with Sjögren's syndrome.[3][7][8]

Nicotinic Receptor Modulation

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that are essential for synaptic transmission in the central and peripheral nervous systems. Quinuclidine derivatives have been developed as partial agonists of specific nAChR subtypes, most notably for smoking cessation.

Smoking Cessation: Varenicline is a high-affinity partial agonist for the α4β2 nicotinic acetylcholine receptor.[9][10] Its mechanism of action is twofold: as a partial agonist, it provides a moderate and sustained level of dopamine release, which alleviates craving and withdrawal symptoms.[11][12] Simultaneously, it acts as an antagonist in the presence of nicotine, blocking its ability to bind and produce the rewarding effects associated with smoking.[9][11]

Emerging Applications in Neurological Disorders

The modulation of cholinergic signaling by quinuclidine derivatives has led to their investigation in the context of neurodegenerative diseases, particularly Alzheimer's disease.

Alzheimer's Disease: Research has focused on developing quinuclidine-based muscarinic agonists that can penetrate the central nervous system and exhibit high efficacy at cortical muscarinic receptors.[13] The rationale is to enhance cholinergic neurotransmission, which is compromised in Alzheimer's disease.[13][14] Additionally, novel quinuclidine derivatives are being explored as positive allosteric modulators (PAMs) of the α7 nicotinic acetylcholine receptor.[15][16] These PAMs can enhance the receptor's response to acetylcholine, potentially offering neuroprotective effects against β-amyloid toxicity.[15][16] One such compound, EQ-04, has demonstrated the ability to significantly enhance cell viability in the presence of β-amyloid.[15][16]

Quantitative Data on Efficacy

The clinical efficacy of several quinuclidine derivatives has been established through rigorous clinical trials. The following tables summarize key quantitative data from these studies.

Table 1: Clinical Efficacy of Solifenacin in Overactive Bladder

| Parameter | Solifenacin (10 mg) | Placebo | p-value | Reference |

| Mean Decrease in Micturitions/24h | -3.0 | -1.5 | < 0.001 | [17] |

| Mean Decrease in Incontinence Episodes/24h | -2.0 | -1.1 | < 0.001 | [17] |

| Mean Decrease in Urgency Episodes/24h | -4.1 | -2.1 | < 0.001 | [17] |

| Mean Increase in Volume Voided/Micturition (mL) | 47.2 | 2.7 | < 0.001 | [17] |

| Percentage of Patients Achieving Continence | 52.9% | 33.8% | < 0.001 | [17] |

A pooled analysis of four phase III studies also demonstrated that solifenacin (5 mg and 10 mg) was significantly more effective than placebo in reducing episodes of incontinence, urgency, and micturition in patients with severe OAB symptoms at baseline.[18] A meta-analysis further confirmed that solifenacin significantly decreased urgency episodes, incontinence episodes, micturition frequency, and nocturia episodes compared to placebo.[19]

Table 2: Clinical Efficacy of Varenicline for Smoking Cessation

| Parameter | Varenicline | Bupropion | Placebo | Reference |

| Carbon-Monoxide-Confirmed Continuous Quit Rate (Weeks 9-12) | 44.2% | 29.7% | 17.7% | [12] |

A 2013 Cochrane review concluded that varenicline is the most effective single-agent medication for tobacco cessation, with smokers being nearly three times more likely to quit with varenicline than with a placebo.[10]

Table 3: Clinical Efficacy of Cevimeline in Sjögren's Syndrome

| Parameter | Cevimeline (30 mg TID) | Placebo | p-value | Reference |

| Improvement in Global Assessment of Dry Mouth | Statistically Significant | - | 0.0004 | [8] |

| Improvement in Global Assessment of Dry Eyes | Statistically Significant | - | 0.0453 | [8] |

| Increase in Salivary Flow | Statistically Significant | - | 0.007 | [8] |

A meta-analysis of three randomized controlled trials involving 302 patients confirmed that cevimeline significantly improves xerostomia in patients with Sjögren's syndrome, with a pooled odds ratio of -5.79 for the reduction of mouth dryness.[3]

Experimental Protocols

The characterization of quinuclidine derivatives relies on a variety of in vitro and in vivo experimental techniques. The following sections provide detailed methodologies for key assays.

Radioligand Binding Assay for Muscarinic Receptors

Radioligand binding assays are the gold standard for determining the affinity of a compound for its target receptor.[1] This protocol is adapted for determining the inhibitory constant (Ki) of a quinuclidine derivative at human M3 muscarinic receptors.

1. Membrane Preparation:

-

Human cells stably expressing the M3 muscarinic receptor are harvested and homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[20]

-

The homogenate is centrifuged to pellet the cell membranes.[20]

-

The membrane pellet is washed, resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose), aliquoted, and stored at -80°C.[20]

-

Protein concentration is determined using a standard assay (e.g., BCA assay).[20]

2. Competition Binding Assay:

-

The assay is performed in a 96-well plate in a final volume of 250 µL.[20]

-

To each well, add:

-

The plate is incubated at 30°C for 60 minutes with gentle agitation.[20]

3. Filtration and Counting:

-

The incubation is terminated by rapid vacuum filtration through a glass fiber filter (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.[20]

-

The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.[20]

-

The filters are dried, and a scintillation cocktail is added.[20]

-

The radioactivity retained on the filters is counted using a scintillation counter.[20]

4. Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of a known muscarinic antagonist (e.g., atropine).

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[20]

Patch-Clamp Electrophysiology for Nicotinic Receptors

Patch-clamp electrophysiology allows for the direct measurement of ion flow through nAChR channels, providing insights into the functional effects of modulatory compounds like quinuclidine derivatives.[21] This protocol is a generalized method for whole-cell patch-clamp recordings from cells expressing α4β2 nAChRs.

1. Cell Culture and Preparation:

-

Cells (e.g., HEK293) stably transfected with the cDNAs for the human α4 and β2 nAChR subunits are cultured on glass coverslips.[22]

-

Prior to recording, a coverslip is transferred to a recording chamber mounted on the stage of an inverted microscope and continuously perfused with an external recording solution.

2. Whole-Cell Recording Configuration:

-

A glass micropipette with a fine tip (patch pipette) is filled with an internal solution that mimics the intracellular ionic composition.

-

The patch pipette is lowered onto the surface of a single cell, and gentle suction is applied to form a high-resistance seal (giga-ohm seal) between the pipette tip and the cell membrane.[21]

-

A brief pulse of suction or voltage is then applied to rupture the patch of membrane under the pipette tip, establishing the whole-cell configuration, where the interior of the pipette is continuous with the cytoplasm.

3. Agonist Application and Data Acquisition:

-

The cell is voltage-clamped at a specific holding potential (e.g., -60 mV).

-

A solution containing a known concentration of acetylcholine or another nicotinic agonist is rapidly applied to the cell using a fast application system.

-

The resulting inward current, carried by cations flowing through the opened nAChR channels, is recorded using a patch-clamp amplifier.

-

To study the effect of a quinuclidine derivative, the compound can be co-applied with the agonist or pre-applied before agonist application.

4. Data Analysis:

-

The peak amplitude of the agonist-evoked current is measured.

-

Dose-response curves are generated by applying a range of agonist concentrations, and the EC50 (the concentration of agonist that produces 50% of the maximal response) is calculated.

-

The effect of the quinuclidine derivative on the agonist-evoked current (e.g., potentiation or inhibition) is quantified.

Signaling Pathways

The therapeutic effects of quinuclidine derivatives are mediated through their interaction with specific signaling pathways.

M3 Muscarinic Receptor Signaling Pathway

Solifenacin, as an M3 receptor antagonist, blocks the Gq-coupled signaling cascade in bladder smooth muscle.

α4β2 Nicotinic Receptor Signaling and Varenicline's Dual Action

Varenicline's efficacy stems from its dual role as a partial agonist and a competitive antagonist at the α4β2 nAChR, which is directly linked to the mesolimbic dopamine reward pathway.

Conclusion

The quinuclidine scaffold has proven to be a remarkably versatile and fruitful starting point for the development of novel therapeutics. The approved drugs solifenacin, cevimeline, and varenicline underscore the clinical success that can be achieved by leveraging the unique structural features of this bicyclic amine. Ongoing research into quinuclidine derivatives as potential treatments for Alzheimer's disease and other neurological disorders highlights the continuing importance of this chemical class in drug discovery. A thorough understanding of their mechanisms of action, quantitative efficacy, and the experimental methods used for their characterization is essential for the continued development of innovative medicines based on the quinuclidine core.

References

- 1. benchchem.com [benchchem.com]

- 2. Novel quinuclidinyl heteroarylcarbamate derivatives as muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficacy of Cevimeline on Xerostomia in Sjögren's Syndrome Patients: A Systematic Review and Meta-Analysis of Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A review of solifenacin in the treatment of urinary incontinence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Solifenacin - Wikipedia [en.wikipedia.org]

- 6. Cevimeline for the treatment of xerostomia in patients with Sjögren syndrome: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sjogrenssyndromenews.com [sjogrenssyndromenews.com]

- 8. A double-blind, randomized, placebo-controlled study of cevimeline in Sjögren's syndrome patients with xerostomia and keratoconjunctivitis sicca - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. Varenicline - Wikipedia [en.wikipedia.org]

- 11. psychscenehub.com [psychscenehub.com]

- 12. academic.oup.com [academic.oup.com]

- 13. Novel quinuclidine-based ligands for the muscarinic cholinergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scilit.com [scilit.com]

- 15. Neuroprotective Activity of 3‑((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Neuroprotective Activity of 3-((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Efficacy and safety of solifenacin succinate 10 mg once Daily: A multicenter, phase III, randomized, double-blind, placebo-controlled, parallel-group trial in patients with overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Efficacy of solifenacin in patients with severe symptoms of overactive bladder: a pooled analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Efficacy and safety of solifenacin for overactive bladder: An updated systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. giffordbioscience.com [giffordbioscience.com]

- 21. Nicotinic acetylcholine receptors at the single‐channel level - PMC [pmc.ncbi.nlm.nih.gov]

- 22. jneurosci.org [jneurosci.org]

An In-depth Technical Guide to the Safety and Handling of Quinuclidine-3-carboxylic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Quinuclidine-3-carboxylic acid hydrochloride, compiled from safety data sheets and chemical databases. It is intended to equip laboratory personnel with the necessary knowledge to handle this compound safely.

Chemical Identification and Properties

This compound is a heterocyclic compound belonging to the quinuclidine class. These compounds are noted for their rigid bicyclic structure and are often investigated for their interactions with various biological targets, particularly nicotinic acetylcholine receptors (nAChRs).[1][2][3]

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Chemical Formula | C₈H₁₄ClNO₂ | Alfa Chemistry[4] |

| Molecular Weight | 191.65 g/mol | Alfa Chemistry[4] |

| CAS Number | 6238-34-2 | ChemicalBook[5] |

| Appearance | Off-white solid/powder | Fisher Scientific[6] |

| Melting Point | >300 °C / 572 °F | Fisher Scientific[6], Sigma-Aldrich[7] |

| Solubility | Soluble in water | Fisher Scientific[6] |

Hazard Identification and Classification

Understanding the hazards associated with a chemical is the first step toward safe handling. This compound is classified based on the Globally Harmonized System (GHS).

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Source |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | PubChem[8] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | PubChem[8] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | PubChem[8] |

Note: The provided GHS classification is for the parent compound, Quinuclidine-3-carboxylic acid. The hydrochloride salt is expected to have a similar hazard profile.

Safety and Handling Protocols

Adherence to strict laboratory protocols is essential to minimize risk. The following sections detail procedures for handling, storage, and emergency response.

Experimental Protocol: Safe Handling and Personal Protective Equipment (PPE)

Objective: To outline the standard procedure for handling this compound powder to prevent exposure.

Methodology:

-

Engineering Controls: All handling of the solid compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation risk.[9] Ensure that an eyewash station and safety shower are readily accessible.[6][10]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear tight-sealing safety goggles or a face shield (European Standard EN 166).[10]

-

Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile rubber) that have been inspected for integrity before use. Dispose of contaminated gloves after use.[11][12]

-

Body Protection: Wear a lab coat or long-sleeved clothing to prevent skin contact.[10]

-

Respiratory Protection: Under normal use with adequate ventilation, respiratory protection is not typically required. For large quantities or in situations where dust formation is likely, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[10]

-

-

Handling Practices:

Storage and Disposal

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[6]

-

Store locked up.[13]

-

Store away from incompatible materials such as strong oxidizing agents.[6][12]

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9][14]

-